
N-(2-methylpropyl)-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
N-(2-Methylpropyl)-4-(trifluoromethyl)aniline is a chemical compound that belongs to the family of aniline derivatives. Aniline derivatives are widely studied due to their applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in particular is of interest because it can significantly alter the physical and chemical properties of a molecule, often leading to increased metabolic stability and bioactivity .
Synthesis Analysis
The synthesis of trifluoromethylated anilines can be complex due to the reactivity of the trifluoromethyl group. A common strategy involves the use of organometallic reagents for functionalization. For instance, trifluoromethoxy-substituted anilines can undergo metalation with tert-butyllithium, leading to various electrophilic trapping products . Another approach for the synthesis of ortho-trifluoromethoxylated aniline derivatives utilizes Togni reagent II, which is a user-friendly method that avoids the use of highly toxic reagents . Additionally, the synthesis of N-(nitrofluorenylidene)anilines involves the condensation of nitrofluorenones with substituted anilines, which can be used as electron transport materials .
Molecular Structure Analysis
The molecular structure of N-(2-Methylpropyl)-4-(trifluoromethyl)aniline and related compounds can be elucidated using various spectroscopic techniques. For example, the crystal structure of related aniline derivatives has been characterized by FT-IR and UV-Vis spectroscopy, and the molecular geometry can be optimized using computational methods such as HF and DFT . These studies help in understanding the electronic structure and reactivity of the molecule.
Chemical Reactions Analysis
Aniline derivatives can participate in a variety of chemical reactions. For instance, they can undergo visible-light-induced, iridium-catalyzed addition reactions with cyclic α,β-unsaturated carbonyl compounds . The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl leads to cyclometalation and methyl migration, demonstrating the complex reactivity of these molecules . Furthermore, the N-trifluoroethylation of anilines can be achieved using silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into aniline derivatives significantly affects their physical and chemical properties. For example, 4-trifluoromethyl and 4-trifluoromethoxy derivatives of 4-octyloxy-N-(benzylidene)aniline exhibit stable smectic liquid crystal phases, and the trifluoromethoxy derivative, in particular, shows very high orientational order . The presence of the trifluoromethyl group can also enhance the electron-transporting properties of materials, as seen in the case of N-(nitrofluorenylidene)anilines .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylpropyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(2)7-15-10-5-3-9(4-6-10)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYRLFQIRBVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621281 | |
| Record name | N-(2-Methylpropyl)-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887590-06-9 | |
| Record name | N-(2-Methylpropyl)-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3022238.png)
![5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol](/img/structure/B3022240.png)
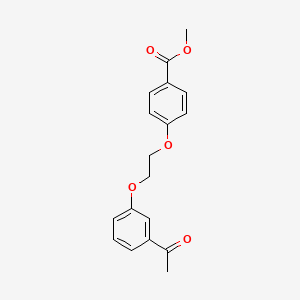

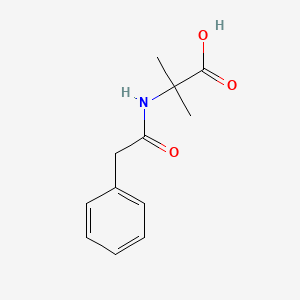

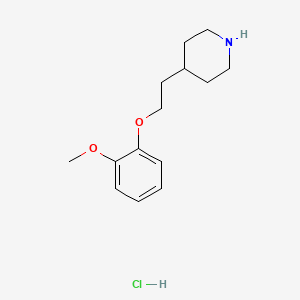
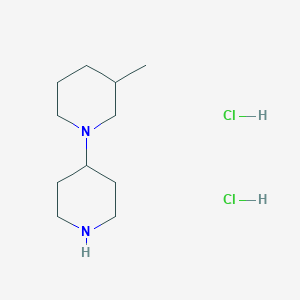
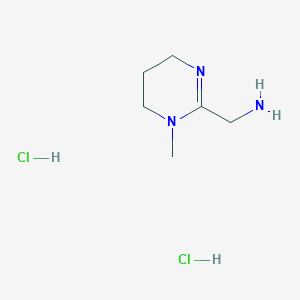
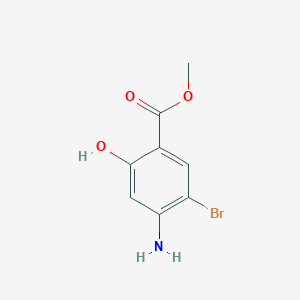
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)
![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)
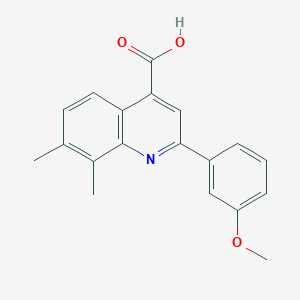
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)